molecular formula C13H17ClF3NO B1652103 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-77-4

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

Cat. No.: B1652103
CAS No.: 1385696-77-4
M. Wt: 295.73
InChI Key: XBEZRTQOMOUNMS-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride (CAS 1311254-76-8) is a tetrahydropyran-derived compound featuring a benzyl substituent with a 2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₁₇ClF₃NO, and it is structurally characterized by a methylene bridge linking the oxane (tetrahydropyran) ring to the aromatic moiety. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding interactions in drug design .

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEZRTQOMOUNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-77-4
Record name 2H-Pyran-4-amine, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of 2-(Trifluoromethyl)benzyl Chloride

The initial step involves alkylation using 2-(trifluoromethyl)benzyl chloride and tetrahydro-2H-pyran-4-amine. Sodium tris(acetoxy)borohydride (NaB(OAc)₃H) in dichloromethane at 20°C facilitates this reaction, achieving a 59% yield after column chromatography (4:1 CH₂Cl₂:MeOH).

Reaction conditions:

  • Solvent: Dichloromethane (25 mL scale)
  • Catalyst: NaB(OAc)₃H (2.8 mmol per 2.6 mmol substrate)
  • Temperature: Ambient (20°C)
  • Time: 2 hours

Cyclization to Form Oxane Intermediate

Cyclization occurs via intramolecular nucleophilic attack under acidic conditions. A mixture of HCl in dioxane (4 M) at room temperature for 12 hours induces ring closure, yielding the oxane scaffold.

Critical parameters:

  • Acid concentration: 4 M HCl optimal for ring formation
  • Solvent polarity: Dioxane preferred over THF for improved cyclization kinetics

Reductive Amination

The intermediate undergoes reductive amination using formaldehyde (37% aqueous solution) and additional NaB(OAc)₃H. This step introduces the methyl group adjacent to the amine, with reaction monitoring via mass spectrometry (MS m/e 321).

Optimization insights:

  • Stoichiometric excess of formaldehyde (8.6 mmol per 2.6 mmol substrate)
  • Sequential reagent addition prevents over-alkylation

Hydrochloride Salt Formation

Final protonation with HCl gas in anhydrous ether yields the hydrochloride salt. Crystallization from acetonitrile/ether (1:3 v/v) produces pharmaceutical-grade material with >99% purity.

Optimization of Reaction Conditions

Catalytic Systems Comparison

Catalyst Yield (%) Purity (%) Reaction Time (h)
NaB(OAc)₃H 59 95 2
Pd/C (H₂) 42 89 6
Zn(BH₄)₂ 51 92 4

Sodium tris(acetoxy)borohydride demonstrates superior efficiency due to its selective reducing power and tolerance for aromatic trifluoromethyl groups.

Solvent Effects on Cyclization

Solvent Dielectric Constant (ε) Yield (%) Byproducts (%)
Dioxane 2.21 83 7
THF 7.52 68 19
DMF 36.7 41 32

Low-polarity solvents like dioxane minimize side reactions during cyclization by stabilizing the transition state.

Purification and Characterization

Chromatographic Methods

  • Normal-phase chromatography: Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (9:1) eluent
  • HPLC conditions: C18 column, 0.1% TFA in H₂O/MeCN gradient (30→70% over 20 min)

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.85–7.45 (m, 4H, Ar-H), 4.02–3.88 (m, 2H, OCH₂), 3.50–3.40 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 1.95–1.70 (m, 4H, cyclo-CH₂)
  • MS (ESI+): m/z 260.1 [M+H]⁺ (calc. 260.11)

Comparative Analysis of Synthetic Routes

The NaB(OAc)₃H-mediated pathway achieves higher atom economy (68% vs. 54% for Pd/C route) and reduces heavy metal contamination risks. Scale-up trials in continuous flow reactors demonstrate:

  • 12% improvement in yield compared to batch processes
  • 40% reduction in solvent consumption via in-line purification

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride can be categorized into several key areas:

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical contexts for:

  • Drug Development : Its structural characteristics suggest potential use in developing new therapeutics targeting various diseases.
  • Interaction Studies : Investigating how the compound interacts with biological targets, which may lead to the discovery of novel drug candidates.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as:

  • Building Block : For synthesizing more complex molecules through various chemical reactions typical for amines and aromatic compounds.
  • Precursor for Derivatives : The reactivity of the amine allows for the creation of derivatives with modified properties.

While specific biological activity data is limited, compounds with similar structures often exhibit significant pharmacological effects. Potential areas of exploration include:

  • Antimicrobial Activity : Investigating its efficacy against bacterial and fungal strains.
  • CNS Activity : Given its structural similarities to known CNS-active compounds, it may have implications in neuropharmacology.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research on similar compounds provides insights into its potential applications:

  • Antimicrobial Studies : Research has shown that trifluoromethyl-substituted compounds can enhance antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes.
  • Neuropharmacology : Compounds with similar oxane structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could be explored for neuroactive properties.
  • Synthetic Pathways : Several studies have documented successful synthetic routes for creating derivatives of trifluoromethylated compounds, indicating that this compound could be a valuable precursor in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Comparison with Analogous Compounds

The following table compares the target compound with structurally related oxan-4-amine derivatives, focusing on substituent position, functional groups, and molecular formulas:

Compound Name Substituent Position (Phenyl) Substituent Group Molecular Formula Key Structural Features Reference
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride (Target) 2 CF₃ C₁₃H₁₇ClF₃NO Benzyl linkage, trifluoromethyl at 2-position
4-(3-Chlorophenyl)oxan-4-amine hydrochloride 3 Cl C₁₁H₁₅Cl₂NO Direct phenyl attachment, chloro at 3-position
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride 3 CF₃ C₁₂H₁₅ClF₃NO Direct phenyl attachment, CF₃ at 3-position
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride 2 OMe C₁₂H₁₈ClNO₂ Direct phenyl attachment, methoxy at 2-position
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride 3 OCF₃ C₁₂H₁₄ClF₃NO₂ Direct phenyl attachment, OCF₃ at 3-position
4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride 4 F (with CH₂) C₁₂H₁₆ClFNO Benzyl linkage, fluoro at 4-position
4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl]methanamine hydrochloride 4 CF₃ (with CH₂) C₁₄H₁₇ClF₃NO Benzyl linkage, CF₃ at 4-position

Key Observations:

Substituent Position: The 2-position substitution (target compound) contrasts with 3- or 4-position analogs. For example, the 2-CF₃ group in the target compound may impose distinct steric hindrance compared to 3-CF₃ derivatives (e.g., ) .

Substituent Type: Electron-Withdrawing Groups (EWGs): CF₃ (target), Cl (), and OCF₃ () enhance electrophilicity and stability.

Linkage to Oxane Ring :

  • Compounds with a benzyl linkage (e.g., target, –15) exhibit extended hydrophobic regions compared to direct phenyl-attached analogs (e.g., ), which may influence membrane permeability .

Physico-Chemical and Pharmacological Implications

While explicit pharmacological data are absent in the provided evidence, structural trends suggest the following hypotheses:

  • Lipophilicity : The benzyl-linked CF₃ group (target) likely confers higher logP compared to direct-attached analogs (e.g., ), favoring blood-brain barrier penetration .
  • Solubility : Methoxy-substituted analogs () may exhibit improved aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, with the CAS number 1385696-77-4, is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a phenyl ring and an oxan-4-amine moiety. Its molecular formula is C13H17ClF3NO, with a molar mass of approximately 295.73 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. Such modifications often lead to increased bioavailability and improved interactions with biological targets. The presence of this group can facilitate hydrogen and halogen bonding interactions with various enzyme residues, potentially enhancing the compound's efficacy against specific targets such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Case Studies

Although direct case studies focusing exclusively on this compound are sparse, the following findings from related compounds provide insights into its potential applications:

CompoundTargetIC50 ValueReference
3bAChE10.4 μM
3eBChE7.7 μM
12bHepG211.5 μM
12bMCF-711.6 μM

These studies underscore the importance of structural modifications in enhancing biological activity.

Pharmacological Potential

The pharmacological profile of compounds similar to this compound suggests several areas for future research:

  • Anti-inflammatory Effects : Given the observed inhibition of COX and LOX enzymes, further investigation into anti-inflammatory applications could be valuable.
  • Anticancer Activity : The cytotoxic effects noted in related studies indicate potential for development as an anticancer agent, warranting further exploration in preclinical models.
  • Neuroprotective Properties : The inhibition of cholinesterases suggests possible neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or reductive amination to introduce the trifluoromethylphenyl group to the oxan-4-amine scaffold. Potassium carbonate (K₂CO₃) in anhydrous DMF can facilitate O-alkylation of intermediates (e.g., oxane derivatives) under reflux .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas in ethanol or ethyl acetate.
  • Optimization : Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (e.g., excess amine precursor) and reaction time (12–24 hours) to improve yields. For trifluoromethyl group stability, avoid strong bases or prolonged heating above 80°C .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the presence of the oxane ring (δ ~3.5–4.5 ppm for oxane protons) and trifluoromethylphenyl group (δ ~7.2–7.8 ppm for aromatic protons). ¹⁹F NMR can validate the CF₃ group (δ ~-60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak for C₁₃H₁₅ClF₃NO (calculated m/z: 297.08) .
  • HPLC Purity Analysis : Employ a Chromolith® RP-18e column with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥95% purity. Retention time consistency across batches confirms reproducibility .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology :

  • Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent hydrolysis of the amine hydrochloride. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., free amine or oxidized intermediates) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a protease inhibitor in neurodegenerative disease models?

  • Methodology :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Ac-FR-AMC for caspases) to measure inhibition kinetics (IC₅₀). Compare with known inhibitors like Hedgehog Antagonist VIII (positive control) .
  • Cellular Models : Treat SH-SY5Y neuroblastoma cells with the compound (1–100 µM) and assess cytotoxicity via MTT assay. Co-administer Aβ₄₂ oligomers to evaluate neuroprotective effects via Western blot (e.g., tau phosphorylation) .
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and perform ANOVA for significance (p < 0.05). Address solubility limitations by testing DMSO concentrations ≤0.1% .

Q. What strategies can resolve contradictions in solubility data across experimental batches?

  • Methodology :

  • Purity Analysis : Re-run HPLC with a Purospher® STAR column to detect hydrophobic impurities (e.g., unreacted trifluoromethyl precursors) that may alter solubility .
  • Polymorph Screening : Perform X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. Solubility differences >20% suggest polymorphic variation .
  • Solvent Optimization : Test solubility in buffered solutions (pH 4–8) with co-solvents (e.g., PEG-400) using shake-flask method and UV spectrophotometry .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodology :

  • Analog Synthesis : Modify the oxane ring (e.g., replace oxygen with sulfur) or substitute the trifluoromethyl group with chloro/cyano groups. Use parallel synthesis for rapid iteration .
  • Kinase Profiling : Screen analogs against a panel of 50 kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays. Prioritize compounds with >50% inhibition at 10 µM.
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding affinities to kinase ATP pockets. Validate with mutagenesis studies (e.g., K532R mutation in EGFR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Reactant of Route 2
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

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